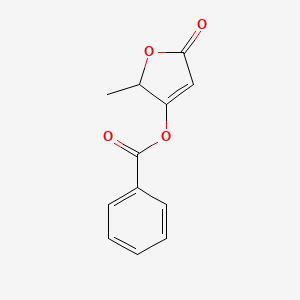![molecular formula C10H15NOS2 B14596849 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- CAS No. 61211-52-7](/img/structure/B14596849.png)
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxaldehyde group at the 3-position, a dimethylaminomethyl group at the 5-position, and an ethylthio group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and ethylthiol under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl and ethylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Reduction: 3-Thiophenemethanol, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylaminomethyl and ethylthio groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the dimethylaminomethyl and ethylthio groups, making it less versatile in chemical reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the carboxaldehyde group at the 2-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the dimethylaminomethyl group.
Uniqueness
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is unique due to the presence of both the dimethylaminomethyl and ethylthio groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61211-52-7 |
|---|---|
Molekularformel |
C10H15NOS2 |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H15NOS2/c1-4-13-10-8(7-12)5-9(14-10)6-11(2)3/h5,7H,4,6H2,1-3H3 |
InChI-Schlüssel |
NBGHRQAZQCNASO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=C(S1)CN(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


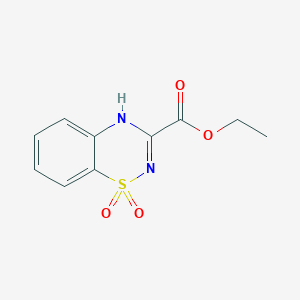

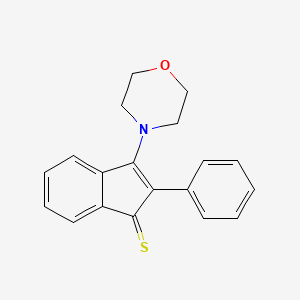
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
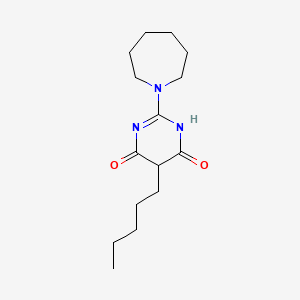
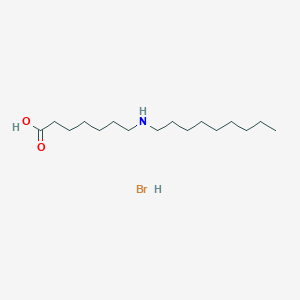
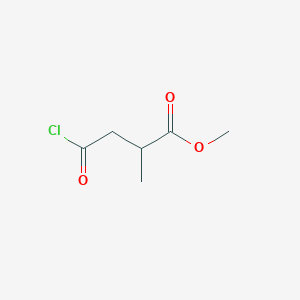

![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)

